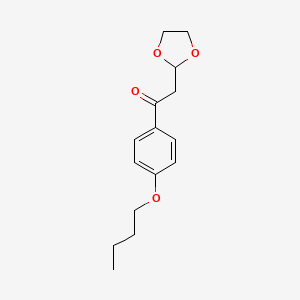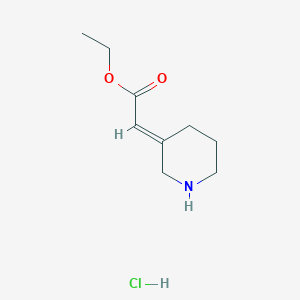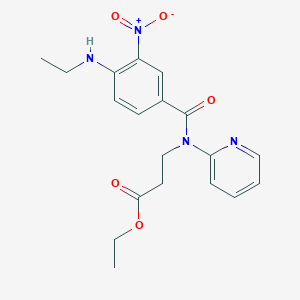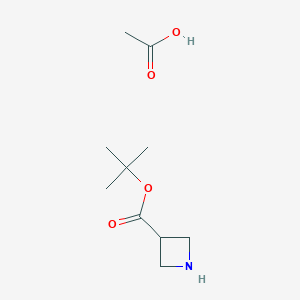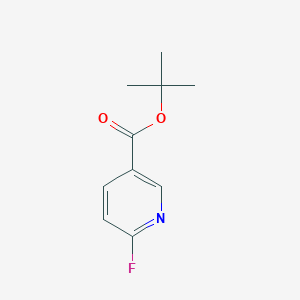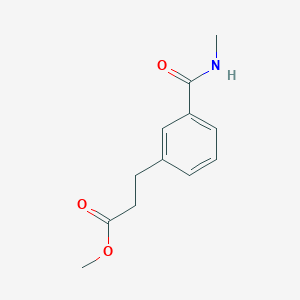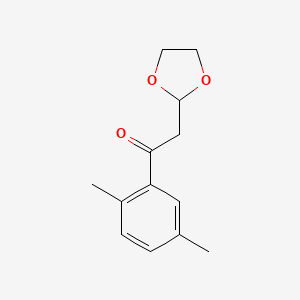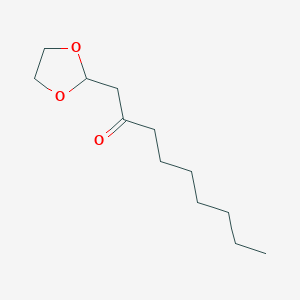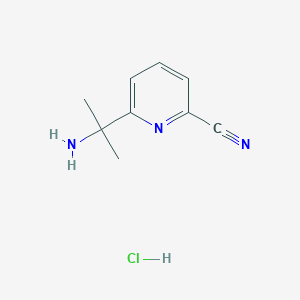![molecular formula C12H8IN3O2S B1400442 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1196662-07-3](/img/structure/B1400442.png)
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
“5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C12H8IN3O2S . It has a molecular weight of 385.18 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is 1S/C12H8IN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H .
Chemical Reactions Analysis
The iodination of pyrimidines, including “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine”, is a widely used synthetic method to create C-I bonds in aromatic iodides . In the case of electron-deficient arenes and heterocycles, they can be iodinated through the combination of molecular iodine (I2) and electrophilic iodinating reagents .
Physical And Chemical Properties Analysis
“5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is a solid compound with a molecular weight of 385.18 .
Wissenschaftliche Forschungsanwendungen
- Application : Pyrimidines, including “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine”, have been studied for their anti-inflammatory activities. They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Method : The synthesis of pyrimidines involves various methods, and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Application : The iodination of pyrimidines, including “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine”, is an important field in synthetic bioorganic chemistry .
- Method : A simple and eco-friendly approach for the iodination of pyrimidine derivatives under solvent-free conditions using solid iodine and AgNO3 as an electrophilic iodinating reagent has been developed .
- Results : The advantages of this method are the relatively short reaction time (20–30 min), simple set-up procedure, high yields (70–98%), and environmentally friendly reaction conditions .
Anti-inflammatory Activities of Pyrimidines
Iodination of Pyrimidine Derivatives
- Synthesis of Naturally Occurring Iodinated Pyrimidines
- Application : The synthesis of naturally occurring iodinated pyrimidines, such as “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine”, is an important field in synthetic bioorganic chemistry .
- Method : The synthesis of these compounds is usually carried out from D-xylose in seven steps .
- Results : The total synthesis of a naturally occurring marine nucleoside isolated from an ascidian, Diplosoma sp., was achieved with 28% overall yield on a 10g scale .
- Application : Pyrimidines, including “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine”, have been studied for their anti-cancer activities. They are known to inhibit the growth of certain cancer cells .
- Method : The synthesis of pyrimidines involves various methods, and their anti-cancer effects are attributed to their inhibitory response versus the growth of certain cancer cells .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-cancer effects .
Anti-Cancer Activities of Pyrimidines
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(benzenesulfonyl)-5-iodopyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDBGGPTLJKPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CN=CN=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

